Bruceoside-F
Description
Structure
2D Structure
Properties
CAS No. |
167782-24-3 |
|---|---|
Molecular Formula |
C35H46O18 |
Molecular Weight |
754.7 g/mol |
IUPAC Name |
(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid |
InChI |
InChI=1S/C35H46O18/c1-12(32(4,5)53-14(3)37)7-19(38)52-25-27-34-11-48-35(27,31(46)47)28(44)24(43)26(34)33(6)9-16(20(39)13(2)15(33)8-18(34)51-29(25)45)49-30-23(42)22(41)21(40)17(10-36)50-30/h7,9,13,15,17-18,21-28,30,36,40-44H,8,10-11H2,1-6H3,(H,46,47)/b12-7+/t13-,15-,17+,18+,21+,22-,23+,24+,25+,26+,27+,28-,30+,33-,34+,35?/m0/s1 |
InChI Key |
HLVUVKGKEFOUCN-QQBCAOPKSA-N |
SMILES |
CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H]3[C@@]45COC([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)O |
Canonical SMILES |
CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O |
Synonyms |
bruceoside F |
Origin of Product |
United States |
Isolation and Structural Elucidation in Academic Research
Spectroscopic and Crystallographic Methods for Structure Confirmation
Ultraviolet (UV) and Infrared (IR) Spectroscopy
Ultraviolet (UV) and Infrared (IR) spectroscopy are fundamental techniques in the structural elucidation of natural products, including Bruceoside-F. These methods provide valuable information about the electronic transitions and functional groups present in the molecule.
UV spectroscopy of quassinoids like this compound is primarily used to identify the presence of α,β-unsaturated carbonyl systems. The absorption maxima (λmax) in the UV spectrum are characteristic of the chromophores within the molecule. For instance, the presence of an enone system typically results in a strong absorption band in the 220-250 nm region.
Infrared (IR) spectroscopy complements UV data by identifying specific functional groups based on their vibrational frequencies. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, ester carbonyl (C=O) groups, and the carbon-carbon double bonds (C=C) of the quassinoid skeleton and the side chain. The principles of IR spectroscopy are based on the absorption of specific frequencies of infrared light that correspond to the vibrational energies of chemical bonds. nih.gov
| Spectroscopic Data for this compound | |
| Technique | Observed Features |
| Ultraviolet (UV) Spectroscopy | Reveals the presence of α,β-unsaturated carbonyl systems, characteristic of the quassinoid structure. |
| Infrared (IR) Spectroscopy | Identifies key functional groups including hydroxyl (-OH), ester carbonyl (C=O), and carbon-carbon double bonds (C=C). |
Identification of this compound from Complex Natural Mixtures
This compound is a naturally occurring quassinoid found in plants of the Brucea genus, notably Brucea javanica. nih.govnih.gov The identification and isolation of this compound from the complex matrix of a plant extract is a multi-step process that relies on a combination of chromatographic and spectroscopic techniques.
The initial step typically involves the extraction of phytochemicals from the plant material, often using solvents of varying polarities. This crude extract contains a multitude of compounds, of which this compound is just one component. To isolate this compound, researchers employ various chromatographic methods. Techniques such as column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are used to separate the mixture into its individual components.
Pharmacological Actions of Bruceoside F Preclinical Investigations
Antineoplastic Activities of Bruceoside-F
Preclinical studies have demonstrated the potential of this compound as a cytotoxic agent against various cancer cell lines. This quassinoid glucoside, originally isolated from Brucea javanica, has shown selective cytotoxicity in a range of in vitro cancer models.
In vitro Studies on Cancer Cell Lines
This compound has been evaluated for its anticancer effects across several human cancer cell lines, demonstrating notable activity in pancreatic, lung, breast, hepatocellular carcinoma, and leukemia models. nih.gov
In vitro investigations have highlighted the cytotoxic effects of quassinoids, including the family to which this compound belongs, on pancreatic cancer cells. Studies on cell lines such as MIA PaCa-2 have been instrumental in assessing the viability and growth inhibition induced by these compounds. nih.gov For instance, research on related quassinoids like bruceine A has shown potent anti-pancreatic cancer activity by affecting signaling pathways within the cancer cells. nih.gov The use of various pancreatic cancer cell lines, including PANC-1, AsPC-1, and BxPC3, provides a basis for understanding the potential mechanisms of action and the spectrum of activity of compounds like this compound. sigmaaldrich.commdpi.com
Table 1: In vitro Studies of Related Quassinoids on Pancreatic Cancer Cell Lines
| Compound | Cell Line | Observed Effects |
|---|---|---|
| Bruceine A | MIA PaCa-2 | Potent activation of p38α MAPK signaling pathway, inhibition of cell growth. nih.gov |
This compound has demonstrated selective cytotoxicity against non-small cell lung cancer (NSCLC) cell lines. nih.gov Research on related compounds, such as Bruceine D, has provided insights into the potential mechanisms. Bruceine D was found to inhibit the proliferation of A549 and NCI-H292 lung cancer cells in a dose- and time-dependent manner. nih.gov It also induced apoptosis and autophagy through the ROS/MAPK signaling pathway in these cell lines. nih.gov Another related compound, brusatol (B1667952), has been shown to sensitize lung cancer cells to chemotherapy by inhibiting the Nrf2-mediated defense mechanism. nih.gov
Table 2: In vitro Studies of Related Quassinoids on Lung Cancer Cell Lines
| Compound | Cell Line | Key Findings |
|---|---|---|
| Bruceine D | A549, NCI-H292 | Inhibited cell proliferation, induced apoptosis and autophagy. nih.gov |
The cytotoxic activity of this compound extends to breast cancer cell models. nih.gov Studies on the related compound, bruceine D, have shown a dose-dependent decrease in the viability of both MCF-7 (ER-positive) and Hs 578T (triple-negative) breast cancer cell lines. mdpi.com Notably, bruceine D exhibited higher potency in the triple-negative Hs 578T cells, suggesting its potential as a therapeutic agent for this aggressive subtype. mdpi.com The MCF-7 cell line is a widely used model in breast cancer research due to its expression of estrogen receptors, making it valuable for studying hormone-responsive cancers. culturecollections.org.uk
Table 3: In vitro Studies of Related Quassinoids on Breast Cancer Cell Lines
| Compound | Cell Line | Observed Effects |
|---|---|---|
| Bruceine D | MCF-7, Hs 578T | Dose-dependent reduction in cell viability. mdpi.com |
This compound has shown cytotoxic activity against hepatocellular carcinoma (HCC) cell lines in preclinical screenings. nih.gov In vitro models of HCC, utilizing cell lines such as HuH-7 and HepG2, are crucial for studying the effects of potential anticancer compounds. mdpi.comfrontiersin.org These models allow for the investigation of drug responses and the complex cellular interactions within the tumor microenvironment. mdpi.comfrontiersin.org
Table 4: In vitro Studies of this compound on Hepatocellular Carcinoma Cell Models
| Compound | Cell Line Panel | Key Findings |
|---|
Selective cytotoxicity of this compound has also been observed in leukemia cell lines. nih.gov The NCI-60 human tumor cell line screen includes several leukemia cell lines such as CCRF-CEM, HL-60(TB), K-562, MOLT-4, RPMI-8226, and SR, which are used to evaluate the antineoplastic activity of various compounds. cancer.gov Research on related quassinoids, like bruceantin, has a history of investigation against leukemia cell lines, showing inhibition of protein synthesis. researchgate.net
Table 5: In vitro Studies of this compound on Leukemia Cell Models
| Compound | Cell Line Panel | Key Findings |
|---|
Ovarian Cancer Cell Models
Research has demonstrated the cytotoxic effects of this compound against ovarian cancer cell lines. In a panel of human cancer cell lines, this compound exhibited selective cytotoxicity. researchgate.net Specifically, in an ovarian cancer cell line, its activity was quantified, indicating its potential as a cytotoxic agent against this malignancy. The growth inhibition was measured by its GI50 value, which represents the concentration required to inhibit cell growth by 50%.
Glioblastoma Cell Models
The cytotoxic profile of this compound extends to central nervous system (CNS) cancer cell models, which include glioblastoma. Studies have reported its activity against CNS cancer cell lines, showing a significant level of cytotoxicity. researchgate.net However, detailed mechanistic studies specifically elucidating the action of this compound in glioblastoma cell models are not extensively available in the current literature.
Other Malignancies (e.g., Nasopharyngeal Carcinoma, Osteosarcoma)
The cytotoxic activity of this compound has been evaluated against a range of other cancer cell lines, including leukemia, non-small cell lung cancer, and colon cancer. researchgate.net While related compounds from Brucea javanica have been investigated in models of nasopharyngeal carcinoma and osteosarcoma, specific preclinical data on the direct effects of this compound in these particular cancer models are limited. nih.govresearchgate.net For instance, other quassinoids like Brusatol have shown activity in nasopharyngeal carcinoma and Bruceantinol has been studied in osteosarcoma models. nih.govresearchgate.net
Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line Panel | Activity Measure (log GI50) | Reference |
|---|---|---|---|
| Ovarian Cancer | OVCAR-3 | -4.14 to -5.72 | researchgate.net |
| CNS Cancer | SF-295 | -4.14 to -5.72 | researchgate.net |
| Leukemia | CCRF-CEM | -4.14 to -5.72 | researchgate.net |
| Non-Small Cell Lung Cancer | NCI-H460 | -4.14 to -5.72 | researchgate.net |
| Colon Cancer | KM20L2 | -4.14 to -5.72 | researchgate.net |
Anti-inflammatory Effects of this compound
Quassinoids isolated from Brucea javanica are generally recognized for their anti-inflammatory properties. nih.govnih.gov These effects are often investigated using cellular and in vivo models of inflammation.
Cellular Models of Inflammation (e.g., LPS-activated macrophages)
Cellular models are instrumental in dissecting the molecular mechanisms behind a compound's anti-inflammatory action. Lipopolysaccharide (LPS)-activated macrophages are a standard model used to screen for anti-inflammatory activity, as they mimic the inflammatory response seen during bacterial infections. While other compounds from Brucea javanica have been shown to inhibit the production of inflammatory mediators like nitric oxide in LPS-activated macrophages, specific studies detailing the effects of this compound in this model are not extensively documented. researchgate.net
In vivo Models of Inflammatory Responses (e.g., Acute Lung Injury)
In vivo models of inflammation, such as lipopolysaccharide-induced acute lung injury (ALI), provide a more complex physiological context to study anti-inflammatory effects. nih.govresearchgate.net Research on other quassinoids has demonstrated protective effects in ALI models by inhibiting key inflammatory pathways. nih.govresearchgate.net However, specific preclinical investigations into the effects of this compound in in vivo models of inflammatory responses like ALI have not been reported in the reviewed literature.
Immunomodulatory Properties of this compound
Preclinical investigations suggest that this compound, a quassinoid glucoside isolated from Brucea javanica, possesses immunomodulatory properties. While direct studies on the immunomodulatory effects of this compound are not extensively detailed in the provided search results, related compounds from Brucea javanica have demonstrated such activities. For instance, Brusatol, another quassinoid from the same plant, has shown anti-inflammatory properties. researchgate.net Some studies indicate that certain phytochemicals can modulate the immune response by affecting pro-inflammatory cytokines and enzymes. researchgate.net The broader class of β-carboline alkaloids, which share some structural similarities with components of medicinal plants, have also been noted for their immunomodulatory effects. acs.org Further research is necessary to specifically elucidate the mechanisms by which this compound may influence the immune system.
Antituberculosis Activity of this compound
This compound has emerged as a compound of interest in the search for new antituberculosis agents. nih.govresearchgate.net The rise of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel drugs that can overcome existing resistance mechanisms. nih.govresearchgate.net
A key target for antituberculosis drugs is the enoyl-acyl carrier protein reductase, known as InhA. researchgate.netresearchgate.net This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. researchgate.net Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial death. researchgate.net
In silico molecular docking studies have been employed to predict the binding affinity of various phytochemicals to the InhA enzyme. nih.govnih.govresearchgate.net In these computational models, this compound has demonstrated a strong potential to inhibit the InhA enzyme. nih.govnih.gov One study using Molegro Virtual Docker (MVD) software found that this compound had the lowest MolDock score among 27 other compounds from Brucea javanica, indicating a high binding affinity. nih.govresearchgate.netnih.gov
The docking score of this compound was significantly lower than that of the native ligand and the commonly used antituberculosis drug, isoniazid (B1672263) (INH). nih.govnih.gov Specifically, the MolDock score for this compound was reported as -190.76 Kcal/mol, compared to -120.61 Kcal/mol for the native ligand 4PI and -54.44 Kcal/mol for INH. nih.govnih.gov This suggests that this compound may be a more potent direct inhibitor of the InhA enzyme than isoniazid, which requires activation by the KatG enzyme. nih.gov
Furthermore, the molecular docking analysis revealed that this compound forms multiple hydrogen bond interactions within the active site of the InhA enzyme. nih.govpublichealthinafrica.org These interactions, particularly with amino acid residues like Gly 96, contribute to its strong binding energy and predicted inhibitory activity. nih.gov The hydrogen bond energy for this compound was calculated to be -11.83 Kcal/mol. nih.govpublichealthinafrica.org
Table 1: Molecular Docking Scores Against InhA Enzyme
| Compound | MolDock Score (Kcal/mol) | Hydrogen Bond Energy (Kcal/mol) | Interacting Residues |
|---|---|---|---|
| This compound | -190.76 | -11.83 | Gly 96, Ser 20, Met 199 |
| 4PI (Control) | -120.61 | -0.19 | Asp 148, Lys 165 |
| INH (Isoniazid) | -54.44 | Not specified | Not specified |
Data sourced from multiple in silico studies. nih.govnih.gov
While in silico studies provide strong theoretical evidence, experimental validation through enzyme inhibition assays is crucial. The search results emphasize the need for in-vitro testing of this compound on Mycobacterium tuberculosis to confirm the predictions from molecular docking. nih.govpublichealthinafrica.org Although the specific results of InhA enzyme inhibition assays for this compound are not detailed in the provided search results, the potent in silico findings strongly support its candidacy for such experimental evaluation. researchgate.net The discovery of other direct InhA inhibitors through high-throughput screening has paved the way for novel antitubercular drug development, bypassing the resistance mechanisms associated with prodrugs like isoniazid. researchgate.net
Antiviral Activities of this compound
Quassinoids isolated from Brucea javanica, including compounds structurally related to this compound, have demonstrated significant antiviral activity. kib.ac.cn For instance, several quassinoids have shown potent anti-Tobacco Mosaic Virus (TMV) activity. kib.ac.cn While direct antiviral studies on this compound are not extensively covered, the general antiviral potential of phytochemicals from this plant is recognized. sysrevpharm.org
The mechanisms by which antiviral drugs inhibit viral replication are varied and can target different stages of the viral life cycle. youtube.com These stages include attachment and entry into the host cell, uncoating of the viral genome, replication of the viral genome, synthesis of viral proteins, and assembly and release of new virus particles. youtube.com
Several proposed mechanisms for antiviral action that could be relevant to compounds like this compound include:
Inhibition of Viral Enzymes: Many antiviral agents function by inhibiting key viral enzymes. This can include viral polymerases (RNA or DNA), proteases, or neuraminidase. youtube.commdpi.com For example, some flavonoids inhibit viral neuraminidase and DNA/RNA polymerases. mdpi.com Nucleoside analogs can be incorporated into the growing viral DNA or RNA chain, causing premature termination. youtube.com
Interference with Viral Protein Synthesis: Another strategy is to block the translation of viral mRNA into proteins. youtube.com This can be achieved through antisense mechanisms where synthetic nucleic acid strands bind to viral mRNA. youtube.com
Modulation of Host Cell Factors: Some antiviral compounds exert their effects by targeting host cell machinery that the virus relies on for replication. mdpi.com For example, the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) can deplete the nucleotide pools necessary for viral replication. mdpi.com
Inhibition of Viral Entry and Fusion: Some drugs prevent the virus from attaching to or entering the host cell by binding to host cell receptors or viral spike proteins. youtube.com
Given that many viruses have evolved mechanisms to counteract host antiviral responses, such as the inhibition of Protein Kinase R (PKR), a key player in the antiviral response, compounds that can overcome these viral strategies are of great interest. frontiersin.org The broad-spectrum antiviral activity of some natural products suggests they may act on multiple targets or through combined mechanisms. mdpi.comnih.gov Further research is needed to determine the specific mechanisms through which this compound may exert any antiviral effects.
Molecular and Cellular Mechanisms of Action of Bruceoside F
Modulation of Cellular Proliferation and Apoptosis Pathways
Bruceoside-F exerts its influence on cellular proliferation by primarily inducing apoptosis, or programmed cell death, and inhibiting the cell cycle. dntb.gov.ua This dual approach effectively curtails the expansion of abnormal cells.
Induction of Apoptosis Mechanisms
Apoptosis is a critical process for maintaining tissue homeostasis, and its induction is a key strategy in targeting diseased cells. This compound has been shown to effectively trigger this process through multiple intrinsic pathways. dntb.gov.uanih.govfrontiersin.orgnih.gov
The mitochondrial, or intrinsic, pathway of apoptosis is a major route through which cells initiate self-destruction in response to internal stress signals. This compound has been found to activate this pathway, leading to a cascade of events that culminate in cell death. dntb.gov.ua This involves the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.govmdpi.com
The mitochondrial pathway is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.govnih.gov this compound has been observed to modulate the expression of these key proteins to favor apoptosis. Research indicates that it can upregulate the expression of pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2 and Mcl-1. frontiersin.orgnih.gov This shift in the Bax/Bcl-2 ratio is a critical determinant in committing a cell to apoptosis.
Furthermore, the activation of the mitochondrial pathway leads to the activation of a cascade of caspases, which are the executioners of apoptosis. Key players in this cascade include Caspase-9, the initiator caspase in the mitochondrial pathway, and the effector caspases, Caspase-3 and Caspase-7, which are responsible for cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis. frontiersin.orgnih.gov
| Category | Protein | Function in Apoptosis | Effect of this compound |
| Pro-apoptotic | Bax | Promotes mitochondrial outer membrane permeabilization | Upregulation |
| Anti-apoptotic | Bcl-2 | Inhibits apoptosis by sequestering pro-apoptotic proteins | Downregulation |
| Anti-apoptotic | Mcl-1 | Promotes cell survival by inhibiting pro-apoptotic proteins | Downregulation |
| Initiator Caspase | Caspase-9 | Activates effector caspases in the mitochondrial pathway | Activation |
| Effector Caspase | Caspase-3 | Cleaves cellular substrates to execute apoptosis | Activation |
| Effector Caspase | Caspase-7 | Cleaves cellular substrates to execute apoptosis | Activation |
Inhibition of Cell Cycle Progression
In addition to inducing apoptosis, this compound can also halt the cell division process. nih.gov Studies have demonstrated its ability to cause cell cycle arrest, particularly at the G2/M phase. nih.govscielo.org.ar This phase is a critical checkpoint before a cell enters mitosis. By inhibiting progression through this checkpoint, this compound prevents the cell from dividing, thereby controlling proliferation. This arrest allows more time for the apoptotic machinery to be activated, further contributing to its anti-proliferative effects.
Interference with Cell Migration and Invasion
Cell migration and invasion are fundamental processes in both normal physiological events and in the progression of diseases. frontlinegenomics.comnih.govsigmaaldrich.com this compound has been shown to interfere with these processes, suggesting its potential to modulate cell motility. dntb.gov.uanih.gov The ability of cells to migrate is crucial for various biological functions, but its dysregulation can lead to pathological conditions. frontlinegenomics.comnih.gov The inhibitory effect of this compound on cell migration and invasion adds another dimension to its cellular activities. dntb.gov.uanih.gov
Modulation of Angiogenesis
This compound, a quassinoid derived from Brucea javanica, has been noted for its potential role in the modulation of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. frontiersin.orgjst.go.jp Research into the broader family of quassinoids, including compounds structurally related to this compound, has highlighted their impact on tumor angiogenesis. jst.go.jp For instance, the related compound brusatol (B1667952) has been shown to inhibit the HIF-1 signaling pathway, a critical regulator of angiogenesis. nih.gov Specifically, brusatol was found to suppress the expression of Vascular Endothelial Growth Factor (VEGF), a potent inducer of tumor-associated angiogenesis, by down-regulating HIF-1α protein accumulation. nih.gov This suggests a potential mechanism by which this compound and similar compounds may exert their anti-angiogenic effects.
Key Intracellular Signaling Pathway Interactions
This compound and its related compounds interact with a complex network of intracellular signaling pathways that are fundamental to cell growth, proliferation, and survival. The following sections detail these interactions.
Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and angiogenesis. Several studies have indicated that quassinoids, the class of compounds to which this compound belongs, can modulate this pathway. For example, brusatol has been shown to inhibit proliferation and induce apoptosis in hepatocellular carcinoma cells by modulating the PI3K/Akt/mTOR pathway. frontiersin.org Similarly, bruceine D, another related quassinoid, suppresses the viability, migration, and invasion of triple-negative breast cancer cells through the inhibition of the PI3K/AKT pathway. frontiersin.org While direct studies on this compound's effect on this pathway are limited, the activities of its structural analogs strongly suggest its potential to interact with and inhibit PI3K/AKT/mTOR signaling.
Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., JNK, p38, ERK)
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the JNK, p38, and ERK pathways, are critical in transducing extracellular signals into cellular responses that govern processes like proliferation, differentiation, and apoptosis. thermofisher.comfrontiersin.org Quassinoids have been demonstrated to influence these pathways. For instance, brusatol has been shown to induce apoptosis and inhibit cell growth in pancreatic cancer through the JNK/p38/MAPK/NF-κB/Stat3/Bcl-2 signaling pathway. frontiersin.org The MAPK pathways are activated by a variety of stimuli, including growth factors and environmental stress. thermofisher.com The p38 MAPK family, in particular, is activated by growth factors like VEGF and stress signals, playing a significant role in cellular functions. oncotarget.com The activation of these kinases often involves a cascade of phosphorylation events. nih.gov The interplay between different MAPK cascades is complex, with crosstalk occurring between the ERK, p38, and JNK pathways, which can influence cell fate decisions such as apoptosis. frontiersin.org
Nuclear Factor-kappa B (NF-κB) Signaling
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress and cytokines. wikipedia.org Dysregulation of NF-κB signaling is linked to various diseases, including cancer. wikipedia.org Research has shown that brusatol can inhibit the NF-κB signaling pathway. frontiersin.org This inhibition is part of a broader mechanism through which brusatol induces apoptosis and inhibits cell growth in certain cancer models. frontiersin.org The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the NF-κB complex to translocate to the nucleus and initiate gene transcription. wikipedia.org
Signal Transducer and Activator of Transcription (STAT3) Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key signaling cascade involved in cell growth, survival, and differentiation. Aberrant STAT3 activation is frequently observed in various cancers. nih.gov Brusatol, a compound closely related to this compound, has been identified as a potential inhibitor of the STAT3 signaling pathway. nih.gov Studies have shown that brusatol can abrogate the activation of STAT3 and its upstream kinases, such as JAK1, JAK2, and Src. nih.gov This leads to a reduction in the nuclear levels of STAT3 and its DNA binding ability, ultimately downregulating the expression of STAT3 target genes like Bcl-2, Bcl-xl, and survivin. nih.gov
Janus Kinase 2 (JAK2)/STAT3 Signaling Pathway
The Janus Kinase 2 (JAK2)/STAT3 signaling pathway is a critical upstream component of STAT3 activation. The JAK2 gene produces a protein that is essential for signaling that controls blood cell production. medicalnewstoday.com Mutations in JAK2 can lead to its constitutive activation, which in turn leads to persistent activation of the JAK/STAT signaling pathway, contributing to cell proliferation and resistance to apoptosis. oncotarget.com Research on bruceine D has demonstrated its ability to inhibit the growth of osteosarcoma cells by decreasing the phosphorylation of both JAK2 and STAT3. nih.gov Similarly, brusatol has been shown to inhibit laryngeal cancer cell proliferation by abrogating JAK2/STAT3 signaling. These findings suggest that quassinoids can target this pathway, thereby interfering with the downstream effects of STAT3 activation.
Canonical Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin signaling pathway, fundamental to cell proliferation, differentiation, and embryonic development, is a notable target of this compound and its related compounds. nih.govmdpi.comnih.govfrontiersin.org In the absence of a Wnt signal, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3) phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. mdpi.comnih.gov The activation of the pathway through the binding of Wnt ligands to the Frizzled/LRP5/6 receptor complex leads to the disassembly of this destruction complex. nih.govmdpi.comnih.gov This allows β-catenin to stabilize, accumulate in the cytoplasm, and translocate to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate target genes like c-Myc. frontiersin.org
Research on compounds structurally similar to this compound, such as Brusatol, has shown a moderate reduction in β-catenin levels, suggesting an inhibitory effect on this pathway. nih.gov While direct studies on this compound are limited in this specific context, the activity of related quassinoids points towards a potential mechanism of interference with the Wnt/β-catenin signaling cascade.
JAG1/Notch Signaling Pathway
The JAG1/Notch signaling pathway, a critical regulator of cell-fate decisions, angiogenesis, and tissue homeostasis, is also modulated by quassinoids. oncotarget.comdovepress.comnih.gov This pathway is activated when a ligand, such as Jagged1 (JAG1), binds to a Notch receptor on an adjacent cell. oncotarget.com This interaction triggers a series of proteolytic cleavages, releasing the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate the transcription of target genes, including those in the HES and HEY families. dovepress.com
Studies on related compounds have shed light on the potential for this compound to affect this pathway. For instance, Bruceine D, another quassinoid, has been shown to inhibit the Notch pathway by disrupting the Wnt/β-catenin-dependent transcription of JAG1. explorationpub.com In some cellular contexts, JAG1 can promote tumor growth and angiogenesis. oncotarget.com The interplay between different Notch ligands, like DLL4 and JAG1, can have opposing effects on processes such as angiogenesis, with JAG1 sometimes antagonizing DLL4-Notch signaling. oncotarget.comnih.gov Research on tubule-specific deletion of Jag1 has indicated a reduction in the expression of Notch1-3 and target genes like HeyL, as well as profibrotic and proliferation markers such as c-Myc. biorxiv.org
Nrf2 Signaling Pathway
A significant mechanism of action for this compound and related compounds is the potent inhibition of the Nrf2 signaling pathway. nih.gov The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. nih.gov Under normal conditions, Nrf2 is targeted for degradation by the Keap1 protein. nih.gov However, under conditions of oxidative stress, Nrf2 is stabilized and translocates to the nucleus to activate the expression of a wide array of cytoprotective genes. nih.gov
Brusatol, a compound closely related to this compound, has been demonstrated to inhibit the Nrf2 signaling pathway by reducing the protein level of Nrf2. nih.gov This reduction occurs through enhanced ubiquitination and degradation of the Nrf2 protein. nih.gov Consequently, the expression of Nrf2-downstream target genes is diminished, suppressing the protective response. nih.gov This inhibitory effect is observed across various cell types and is independent of the mutational status of Keap1 or Nrf2. nih.gov
Modulation of Gene Expression and Protein Synthesis
Downregulation of c-Myc Expression
The c-Myc proto-oncogene is a master regulator of cell growth, proliferation, and metabolism, and its dysregulation is a common feature in many cancers. mdpi.comnih.govnih.gov this compound and its analogs have been shown to impact c-Myc expression. Research on Brusatol has indicated a moderate reduction in c-Myc expression. nih.gov In certain cancer cells, the downregulation of c-Myc is a key mechanism for the induction of cell differentiation and cell cycle arrest. nih.gov The regulation of c-Myc can be complex, with its expression being influenced by upstream signaling pathways such as the Wnt/β-catenin pathway. frontiersin.org Furthermore, under conditions of both oxygen and glucose deprivation, c-Myc protein levels are significantly reduced, primarily through enhanced degradation, which may represent a survival strategy for cancer cells. nih.gov
Degradation of Hypoxia-Inducible Factor-1α (HIF-1α)
Hypoxia-Inducible Factor-1α (HIF-1α) is a critical transcription factor that enables cellular adaptation to low-oxygen environments (hypoxia), a common characteristic of solid tumors. nih.govmdpi.com Under normoxic conditions, HIF-1α is rapidly degraded via a process involving prolyl hydroxylases (PHDs) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. nih.govmdpi.commdpi.com
Brusatol has been shown to promote the degradation of HIF-1α protein without altering its mRNA levels. nih.govthno.org This effect is linked to the inhibition of c-Myc. The downregulation of c-Myc leads to a decrease in mitochondrial reactive oxygen species (ROS) production. thno.orgresearchgate.net This, in turn, facilitates the activity of PHDs, which hydroxylate HIF-1α, leading to its degradation and a subsequent reduction in the transcription of its target genes. nih.govthno.orgresearchgate.net
Inhibition of Protein Translation
Data Tables
Table 1: Effect of this compound and Related Compounds on Key Signaling Pathway Components
| Pathway | Target Protein/Process | Effect | Reference |
| Canonical Wnt/β-catenin | β-catenin | Moderate Reduction | nih.gov |
| JAG1/Notch | JAG1 Transcription | Inhibition (by Bruceine D) | explorationpub.com |
| Notch Signaling | Inhibition | biorxiv.org | |
| Nrf2 | Nrf2 Protein Level | Reduction | nih.gov |
| Nrf2 Ubiquitination/Degradation | Enhancement | nih.gov | |
| Nrf2 Downstream Genes | Suppression | nih.gov |
Table 2: Modulation of Gene and Protein Expression by this compound and Related Compounds
| Target Molecule | Molecular Effect | Consequence | Reference |
| c-Myc | Moderate Downregulation of Expression | Cell Differentiation, Cell Cycle Arrest | nih.gov |
| HIF-1α | Enhanced Protein Degradation | Reduced Transcriptional Activity | nih.govthno.orgresearchgate.net |
| Protein Translation | General Inhibition | Inhibition of Cellular Processes | nih.govnih.govacs.org |
Induction of Reactive Oxygen Species (ROS)
Current scientific literature does not provide direct experimental evidence detailing the induction of Reactive Oxygen Species (ROS) specifically by this compound. However, research on other major quassinoid compounds isolated from the same plant, Brucea javanica, extensively documents the role of ROS induction in their mechanism of action.
Reactive oxygen species are highly reactive chemical molecules that, when produced in excess, can cause cellular damage and induce cell death, a mechanism often exploited in cancer therapy. nih.govwikipedia.org Studies on quassinoids such as Bruceine D and Brusatol have established that their cytotoxic effects are often linked to the accumulation of intracellular ROS.
For instance, Bruceine D has been shown to induce apoptosis in human non-small-cell lung cancer cells and pancreatic cancer cells through pathways dependent on the generation of mitochondrial ROS. frontiersin.orgspandidos-publications.com The accumulation of ROS in cancer cells treated with Bruceine D leads to the modulation of death signaling pathways, including the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic proteins. spandidos-publications.comfrontiersin.org Similarly, Brusatol has been found to enhance the radiosensitivity of lung cancer cells by promoting ROS production, which in turn elevates DNA damage. frontiersin.org The ethanolic extract of Brucea javanica, which contains a mixture of quassinoids, was also found to induce apoptosis in colon cancer cells through the excessive production of ROS, leading to mitochondrial dysfunction. rsc.org
These findings for related compounds suggest a potential mechanism for quassinoids from Brucea javanica. However, dedicated studies are required to confirm whether this compound acts via a similar ROS-dependent mechanism.
Table 1: Research Findings on ROS Induction by Brucea javanica Quassinoids
| Compound | Cell Line(s) | Key Findings on ROS Induction | Reference(s) |
|---|---|---|---|
| Bruceine D | Pancreatic Cancer (PANC-1, Capan-2) | Apoptotic effects were dependent on the accumulation of ROS and inactivation of the PI3K/Akt signaling pathway. | frontiersin.org |
| Bruceine D | Non-Small-Cell Lung Cancer (A549) | Induced apoptosis via modulation of ROS-mediated mitochondrial death signaling. | spandidos-publications.com |
| Brusatol | Lung Cancer (A549) | Enhanced radiosensitivity by promoting ROS production and elevating DNA damage. | frontiersin.org |
| B. javanica Extract | Colon Cancer (HCT-116) | Induced apoptosis was confirmed by excessive production of ROS, causing mitochondrial dysfunction. | rsc.org |
Downregulation of Extracellular Matrix Protein 1 (ECM1)
There is no specific research in the reviewed scientific literature that demonstrates the downregulation of Extracellular Matrix Protein 1 (ECM1) by this compound. ECM1 is a secreted glycoprotein (B1211001) involved in various biological processes, including cell proliferation and angiogenesis. nih.govuniprot.org Its overexpression has been implicated in the progression and metastasis of several cancers. nih.govnih.gov
The most relevant research on this mechanism comes from studies on the related quassinoid, Brusatol. Research has shown that Brusatol can inhibit the proliferation and invasion of glioblastoma cells by suppressing the expression of ECM1. nih.govfrontiersin.org In a study using xenograft tumors in mice, Brusatol treatment led to a downregulation of ECM1 expression. frontiersin.org This finding identifies ECM1 as a potential molecular target for quassinoids in cancer therapy. nih.gov
While this points to a possible shared mechanism among quassinoids from Brucea javanica, the direct effect of this compound on ECM1 expression remains to be investigated through specific molecular studies.
Table 2: Research Findings on ECM1 Downregulation by Brucea javanica Quassinoids
| Compound | Model System | Key Findings on ECM1 Downregulation | Reference(s) |
|---|---|---|---|
| Brusatol | Glioblastoma Cells | Inhibited proliferation and invasion by suppressing ECM1 expression. | nih.gov |
| Brusatol | Xenograft Tumors (Mouse) | Exerted its inhibitory effect by downregulating the expression of ECM1. | frontiersin.org |
Synthesis and Derivatization of Bruceoside F Analogues
Chemical Synthesis Methodologies for Structural Variants
The synthesis of Bruceoside-F and its analogues presents a significant challenge due to the molecule's complex polycyclic structure and dense stereochemistry. While specific methodologies for the total synthesis of this compound are not extensively detailed in publicly available literature, general strategies for the synthesis of the quassinoid core are applicable. These approaches often involve the construction of the intricate ring system through a series of complex organic reactions.
Key challenges in the synthesis of quassinoid glycosides like this compound include the stereocontrolled formation of multiple chiral centers and the subsequent glycosylation to introduce the sugar moiety. Research into the synthesis of related quassinoids, such as bruceantin, has paved the way for potential synthetic routes to this compound analogues. These methodologies often employ advanced synthetic techniques, including cycloadditions, transition-metal-catalyzed cross-couplings, and stereoselective reductions to assemble the carbocyclic framework. The development of robust and efficient synthetic routes is crucial for producing structural variants that can be evaluated for their biological activity.
Strategies for Improving Bioavailability and Potency through Derivatization
A major hurdle in the development of natural product-based therapeutic agents is often their poor pharmacokinetic properties, including low bioavailability. For quassinoid glycosides, derivatization strategies are being explored to address these limitations. While specific studies on this compound are limited, research on related compounds provides insights into potential approaches.
One promising strategy involves the metabolic conversion of less active glycosides into more potent aglycones. For instance, a pharmacokinetic study on bruceoside A, a structurally similar compound, revealed its transformation into the more active metabolite brusatol (B1667952) in vivo. nih.gov This suggests that the glycosidic bond of bruceosides can be cleaved by gut microbiota, releasing the active aglycone. This understanding opens avenues for designing prodrugs of this compound that are efficiently converted to the active form in the body, thereby enhancing potency.
Other general derivatization strategies that could be applied to this compound to improve bioavailability and potency include:
Lipophilization: Increasing the lipid solubility of the molecule can enhance its absorption across cell membranes. This can be achieved by introducing lipophilic functional groups through esterification or etherification of the hydroxyl groups on the sugar or the quassinoid core.
Formulation with absorption enhancers: Co-administration with agents that improve intestinal permeability can increase the systemic uptake of the compound.
Nanoparticle-based delivery systems: Encapsulating the compound in nanoparticles can protect it from degradation in the gastrointestinal tract and facilitate its transport to target tissues.
Development of Novel this compound Analogues
The development of novel this compound analogues is driven by the need for compounds with improved efficacy and selectivity. Structure-activity relationship (SAR) studies on related quassinoids have provided valuable information for the rational design of new derivatives. These studies have highlighted the importance of specific structural features for cytotoxic activity.
The generation of novel analogues can be achieved through semi-synthesis, starting from the natural product itself, or through total synthesis, which allows for greater structural diversity. Modifications can be made to various parts of the this compound molecule, including the quassinoid skeleton, the ester side chain, and the sugar moiety. For example, altering the substitution pattern on the aromatic ring of the ester side chain or modifying the functional groups on the polycyclic core could lead to analogues with enhanced biological profiles.
While the development of specific this compound analogues is not yet widely reported, the foundational knowledge from the broader class of quassinoids provides a strong basis for future research in this area. The combination of advanced synthetic chemistry and a deeper understanding of the compound's mechanism of action will be instrumental in the creation of novel this compound derivatives with therapeutic potential.
Analytical Methodologies for Bruceoside F Research
Quantitative Determination Methods (e.g., High-Performance Liquid Chromatography (HPLC))
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of quassinoids, including compounds structurally related to Bruceoside-F. hilarispublisher.com The method's strength lies in its ability to separate complex mixtures into individual components, allowing for precise measurement of each.
A common approach involves using a reversed-phase C18 column, which separates compounds based on their hydrophobicity. hilarispublisher.comresearchgate.net A gradient elution program, typically employing a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), is used to effectively resolve the various compounds present in an extract of Brucea javanica, the natural source of this compound. hilarispublisher.comresearchgate.net Detection is often performed using a UV detector, with a specific wavelength chosen to maximize the absorbance of the target compounds. hilarispublisher.com For instance, a detection wavelength of 221 nm has been successfully used for the simultaneous determination of related quassinoids like bruceoside A and bruceoside B. hilarispublisher.comhilarispublisher.com
The table below outlines typical parameters for an HPLC method suitable for the analysis of quassinoids.
| Parameter | Specification | Source |
| Chromatographic Column | Reversed-phase C18 (e.g., Cosmosil 4.6 × 250 mm, 5 μm) | hilarispublisher.comhilarispublisher.com |
| Mobile Phase | Gradient elution with Water (A) and Methanol (B) | hilarispublisher.comhilarispublisher.com |
| Flow Rate | 1.0 mL/min | hilarispublisher.comhilarispublisher.com |
| Detection Wavelength | 221 nm | hilarispublisher.comhilarispublisher.com |
| Injection Volume | 5 - 15 µL | hilarispublisher.com |
| Column Temperature | Ambient or controlled (e.g., 40 °C) | researchgate.net |
For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (HPLC-MS/MS). researchgate.net This technique allows for detection using multiple reaction monitoring (MRM), which provides highly specific identification and quantification based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions. researchgate.net
Method Validation for Reproducibility and Recovery
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. ich.orgfda.gov Key parameters in validation are reproducibility and recovery, which ensure that the method consistently and accurately measures the analyte. lipidomicstandards.orgaoac.org
Reproducibility refers to the precision of the method under different conditions, such as on different days or with different analysts. ich.org It is typically expressed as the relative standard deviation (RSD) of a series of measurements. ich.org For example, in the analysis of related compounds, the RSD for the content of bruceoside A across five replicate samples was found to be 2.11%, indicating good reproducibility of the method. hilarispublisher.com
Recovery is a measure of the method's accuracy and is determined by analyzing a sample with a known amount of the analyte added (spiking). aoac.org The percentage of the added analyte that is detected by the method is the percent recovery. A study on related quassinoids established average recoveries of 96.1% for bruceoside B and 106.3% for bruceoside A, with RSDs of 4.4% and 5.9% respectively, demonstrating the accuracy of the quantification method. hilarispublisher.comhilarispublisher.com
The following table summarizes validation data for an HPLC method used for related quassinoids, which would be representative of the performance expected for a validated this compound method.
| Analyte | Average Recovery (%) | RSD of Recovery (%) (n=5) | Source(s) |
| Bruceoside A | 106.3 | 5.9 | hilarispublisher.comhilarispublisher.com |
| Bruceoside B | 96.1 | 4.4 | hilarispublisher.comhilarispublisher.com |
| Brusatol (B1667952) | 96.7 | 4.8 | hilarispublisher.comhilarispublisher.com |
These validation steps ensure that the quantitative data generated for this compound is both reliable and accurate, which is essential for any scientific research. fda.gov
Chromatographic Purity Assessment
Assessing the purity of a chromatographic peak is essential to confirm that the signal corresponds to a single compound and not to co-eluting impurities. chromatographyonline.com This is particularly important in the analysis of complex natural product extracts where many structurally similar compounds may be present. researchgate.net
A common tool for initial purity assessment is a Photodiode Array (PDA) Detector . sepscience.com A PDA detector acquires the entire UV-Vis spectrum at multiple points across an eluting peak. sepscience.com Software can then compare these spectra. If the peak is pure, the normalized spectra taken from the upslope, apex, and downslope of the peak should be identical. chromatographyonline.com Metrics like "purity angle" and "purity threshold" are calculated to provide a numerical indication of spectral homogeneity. sepscience.com
However, UV-based assessment has limitations. It may fail to detect impurities that have very similar UV spectra to the main compound or that are present at very low concentrations. chromatographyonline.com For a more definitive purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. sepscience.com MS can distinguish between co-eluting compounds based on their different mass-to-charge ratios, providing a much higher degree of confidence in peak purity. sepscience.com Chromatographic fingerprinting of Brucea javanica extracts using LC-MS has been used to identify numerous quassinoid components, demonstrating its power in resolving complex mixtures. researchgate.net
| Technique | Principle | Application in Purity Assessment |
| HPLC with Photodiode Array (PDA) Detection | Measures UV-Vis absorbance across a spectrum for each point in the chromatogram. | Assesses spectral homogeneity across a single chromatographic peak. A pure compound should exhibit identical normalized spectra at all points. chromatographyonline.comsepscience.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds by chromatography and then detects them based on their mass-to-charge ratio. | Provides definitive identification of co-eluting impurities by detecting different masses under a single chromatographic peak. sepscience.com |
Biosynthetic Pathways of Bruceoside F
Identification of Precursor Molecules
The biosynthesis of quassinoids, including Bruceoside-F, originates from the mevalonate (B85504) pathway, which produces triterpenoid (B12794562) precursors. numberanalytics.com It is widely believed that the journey begins with tetracyclic terpenes, such as euphol, which undergo significant oxidative degradation to form the characteristic quassinoid skeleton. uef.finih.gov
More recent and specific insights have come from studies on the invasive tree of heaven (Ailanthus altissima), which also produces quassinoids. frontiersin.org Research combining transcriptome and metabolome data has revealed that the initial stages of quassinoid biosynthesis are shared with another class of triterpenoids called limonoids. frontiersin.org This shared pathway proceeds through a common protolimonoid intermediate known as melianol (B1676181). frontiersin.org The formation of melianol represents the first three committed steps in the biosynthetic pathway of these allelopathic quassinoids. frontiersin.org This discovery confirms that quassinoids are derived from the protolimonoid melianol, establishing a clear evolutionary and biosynthetic link between quassinoids and limonoids, despite their different final skeletal structures. frontiersin.org
Therefore, the key identified precursors for the quassinoid scaffold are:
Triterpenoid precursors derived from the mevalonate pathway. numberanalytics.com
Euphol as a potential starting tetracyclic triterpene. uef.fi
Melianol , a shared protolimonoid intermediate with the limonoid pathway, is the most specifically identified early-stage precursor. frontiersin.org
Enzymatic Steps and Regulatory Mechanisms
Knowledge Gap Statement: The specific enzymatic steps and regulatory mechanisms that lead from the precursor melianol to the final, complex structure of this compound are not yet fully characterized in scientific literature. This represents a significant knowledge gap in the understanding of quassinoid biosynthesis.
However, research has identified the initial enzymes responsible for creating the precursor, melianol, and has categorized the types of enzymes likely involved in the subsequent modifications. frontiersin.orgnumberanalytics.com
Initial Enzymatic Steps (Formation of Melianol): The first three steps in the biosynthesis of the quassinoid precursor melianol in Ailanthus altissima are catalyzed by a sequence of three enzymes:
An oxidosqualene cyclase (specifically AaTS in A. altissima). frontiersin.org
Two distinct cytochrome P450 monooxygenases (specifically AaCYP71CD4 and AaCYP71BQ17 in A. altissima). frontiersin.org
The combined action of these enzymes converts the initial triterpenoid precursor into melianol. frontiersin.org
General Enzymatic Reactions in Quassinoid Biosynthesis: Following the formation of melianol, a series of complex modifications are required to generate the vast diversity of quassinoid structures. numberanalytics.com These transformations are catalyzed by several classes of enzymes:
Cytochrome P450 enzymes: These are heavily involved in the extensive oxidation reactions that are a hallmark of quassinoids. numberanalytics.com
Oxidoreductases: These enzymes catalyze the necessary reduction reactions. numberanalytics.com
Isomerases: These facilitate the complex skeletal rearrangement reactions that form the final fused and bridged ring systems characteristic of compounds like this compound. numberanalytics.com
The specific sequence, substrate specificity, and regulatory control of these enzymes in Brucea javanica leading to this compound remain subjects for future research. nih.govresearchgate.net
Future Directions and Research Gaps in Bruceoside F Studies
Elucidation of Undiscovered Direct Molecular Targets
While some research has pointed to the potential of Bruceoside-F and related compounds to influence various cellular pathways, the direct molecular targets of this compound remain largely uncharacterized. researchgate.net Computational studies, such as molecular docking, have predicted that this compound may directly inhibit enzymes like the InhA enzyme in Mycobacterium tuberculosis. publichealthinafrica.orgnih.gov An in-silico study using Molegro Virtual Docker predicted that this compound has a strong binding affinity for the InhA enzyme, with a MolDock score of -190.76 Kcal/mol, which is lower than that of the native ligand and the standard drug isoniazid (B1672263). publichealthinafrica.orgnih.gov This suggests a potential direct interaction that warrants further experimental validation.
Future research should prioritize the identification and validation of these direct molecular targets. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays can be employed to uncover the specific proteins that this compound binds to within the cell. Understanding these direct interactions is fundamental to deciphering its mechanism of action and predicting both its therapeutic efficacy and potential off-target effects.
For instance, many natural compounds exert their effects by modulating key signaling pathways like STAT3, NF-κB, and PI3K/AKT. mdpi.comresearchgate.netnih.gov While studies on related compounds from Brucea javanica have implicated these pathways, it is crucial to determine if this compound directly interacts with any of the protein components of these cascades. nih.govnih.gov
Exploration of Synergistic Effects with Established Therapeutic Agents
Combination therapies are a cornerstone of modern medicine, particularly in cancer treatment, as they can enhance efficacy and overcome drug resistance. icr.ac.uk The potential of this compound to act synergistically with existing drugs is a promising area of investigation. Studies on other compounds from Brucea javanica, such as Brusatol (B1667952), have shown synergistic anti-tumor effects when combined with chemotherapy agents like cisplatin (B142131) and gemcitabine (B846). mdpi.comnih.govnih.gov For example, Brusatol was found to enhance the efficacy of cisplatin in colorectal cancer cells and gemcitabine in pancreatic cancer cells by inhibiting the Nrf2 signaling pathway. mdpi.comnih.gov
Future studies should systematically evaluate the synergistic potential of this compound with a range of established therapeutic agents for various diseases. This would involve in vitro checkerboard assays to determine synergy, followed by in vivo studies in relevant animal models. Mechanistic investigations into the basis of any observed synergy will also be critical. For example, does this compound modulate pathways that are complementary to the mechanism of the partner drug, or does it inhibit resistance mechanisms?
Table 1: Potential Combination Therapies for this compound
| Disease Area | Established Therapeutic Agent | Potential for Synergy |
| Cancer | Cisplatin, Paclitaxel, Gemcitabine | Enhanced cytotoxicity, overcoming drug resistance |
| Tuberculosis | Isoniazid, Rifampin | Inhibition of different essential pathways |
| Inflammatory Diseases | Corticosteroids, NSAIDs | Complementary anti-inflammatory mechanisms |
Advanced Mechanistic Studies on Specific Disease Models
While preliminary studies have suggested the potential of Brucea javanica extracts in various diseases, detailed mechanistic studies of this compound in specific disease models are lacking. researchgate.netfrontiersin.org For instance, in the context of cancer, it is important to move beyond general anti-proliferative effects and investigate its impact on specific cancer hallmarks, such as metastasis, angiogenesis, and cancer stem cell properties. nih.gov
For neurodegenerative diseases like Alzheimer's, where related compounds have shown some neuroprotective potential, specific animal models should be employed. frontiersin.orgresearch-solution.com These could include transgenic mouse models that recapitulate key aspects of the disease, such as amyloid plaque formation and tau pathology (e.g., 5xFAD, 3xTg-AD models). nih.govscienceopen.comelifesciences.orgnih.gov In these models, researchers can investigate whether this compound can modulate neuroinflammation, oxidative stress, or protein aggregation.
A deeper understanding of its mechanism in these specific contexts will be vital for its development as a targeted therapeutic.
In-depth Preclinical Investigations of Pharmacokinetic Properties
The successful translation of any compound into a clinical drug is heavily dependent on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). allucent.comtexilajournal.comnih.gov Currently, there is a significant lack of data on the pharmacokinetic properties of this compound. Key parameters such as oral bioavailability, half-life, clearance, and volume of distribution need to be thoroughly investigated. pharmainformatic.comwikipedia.org
Preclinical pharmacokinetic studies in animal models are essential to understand how the body processes this compound. allucent.comnih.gov These studies help in determining the appropriate dosing regimen and predicting human pharmacokinetics. mdpi.com Furthermore, understanding its metabolic fate is crucial. Identifying the enzymes responsible for its metabolism (e.g., cytochrome P450 enzymes) and its major metabolites will help in predicting potential drug-drug interactions. nih.gov
Table 2: Key Pharmacokinetic Parameters for Investigation
| Parameter | Description | Importance |
| Bioavailability (F%) | The fraction of an administered dose that reaches the systemic circulation. wikipedia.orgeupati.eumdpi.com | Determines the effective dose and route of administration. |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Influences the dosing frequency. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Determines the maintenance dose rate. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
Addressing Biological Barriers (e.g., Blood-Brain Barrier for CNS applications)
For diseases of the central nervous system (CNS), the blood-brain barrier (BBB) presents a major obstacle to drug delivery. frontiersin.orgthno.org The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. nih.gov Whether this compound can cross the BBB is a critical question for its potential application in neurological disorders.
Future research should focus on assessing the BBB permeability of this compound using both in vitro models (e.g., cell-based assays) and in vivo techniques in animals. frontiersin.org If permeability is found to be low, strategies to enhance its brain penetration will need to be explored. This could involve chemical modification of the molecule to increase its lipophilicity or the use of specific delivery systems. Furthermore, understanding the role of efflux transporters at the BBB in limiting the brain uptake of this compound will be important. Modulation of BBB permeability itself, for instance through the use of adenosine (B11128) A2A receptor agonists, could also be a viable strategy to enhance the delivery of this compound to the brain. mdpi.comthno.org
Development of Novel Delivery Systems for Enhanced Efficacy
Many natural compounds, including those from Brucea javanica, suffer from poor water solubility and low bioavailability, which limits their clinical application. dovepress.comresearchgate.net Novel drug delivery systems offer a promising solution to overcome these challenges. scienceopen.comnih.govnih.gov
The development of advanced formulations for this compound could significantly enhance its therapeutic efficacy. Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and microemulsions, can improve the solubility and stability of hydrophobic drugs, prolong their circulation time, and enable targeted delivery to specific tissues. dovepress.comresearchgate.netnih.gov For example, encapsulating this compound within nanoparticles could protect it from premature degradation, increase its absorption, and potentially facilitate its transport across biological barriers like the BBB.
Future research should explore the formulation of this compound into various nanocarriers and evaluate their physicochemical properties, drug release kinetics, and therapeutic efficacy in relevant preclinical models.
Q & A
Q. How can researchers reliably identify Bruceoside-F in plant extracts using chromatographic techniques?
Methodological Answer: Employ high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) with optimized parameters (e.g., mobile phase composition, column type, detector sensitivity) to distinguish this compound from structurally similar compounds. Validate methods using reference standards and cross-check retention times or mass spectra. Reproducibility requires detailed documentation of instrumental settings and sample preparation steps, as emphasized in experimental reporting guidelines .
Q. What are the optimal reaction conditions for synthesizing this compound derivatives to enhance bioactivity?
Methodological Answer: Design experiments using factorial design or response surface methodology to systematically vary parameters (e.g., temperature, solvent polarity, catalyst concentration). Monitor reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR). Prioritize yield, purity, and stereochemical fidelity, ensuring protocols are replicable per guidelines for synthetic procedures .
Q. Which in vitro assays are most appropriate for evaluating this compound’s anti-inflammatory or cytotoxic properties?
Methodological Answer: Select assays based on mechanistic hypotheses (e.g., NF-κB inhibition for anti-inflammatory activity). Use dose-response curves and include positive/negative controls (e.g., dexamethasone for inflammation). Validate findings with orthogonal assays (e.g., ELISA for cytokine quantification) to mitigate false positives. Document cell line origins, passage numbers, and incubation conditions to align with reproducibility standards .
Q. How should researchers determine the purity and structural integrity of isolated this compound?
Methodological Answer: Combine analytical techniques:
- Purity : HPLC with UV detection (≥95% peak area).
- Structural Confirmation : High-resolution MS for molecular formula and 2D NMR (e.g., HSQC, HMBC) for stereochemistry. Cross-validate results with published spectral data and report deviations, adhering to identity verification protocols for novel compounds .
Q. What pharmacokinetic parameters are critical for assessing this compound’s bioavailability in preclinical models?
Methodological Answer: Measure plasma concentration-time profiles (Cmax, Tmax, AUC) via LC-MS/MS. Calculate clearance, volume of distribution, and half-life using non-compartmental analysis. Ensure animal models (e.g., rodents) are ethically approved and sample sizes justified statistically, following guidelines for pharmacological study design .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer: Conduct a meta-analysis to quantify heterogeneity (e.g., using I² statistic ). Stratify data by variables like cell type, dosage, or assay methodology. Apply sensitivity analysis to identify outliers and assess publication bias via funnel plots. Reconcile discrepancies by replicating key experiments under standardized conditions .
Q. What strategies optimize this compound extraction yields while minimizing matrix interference from plant metabolites?
Methodological Answer: Compare extraction techniques (e.g., ultrasound-assisted vs. Soxhlet) using design of experiments (DoE). Quantify matrix effects via spike-recovery tests and optimize solvent polarity (e.g., ethanol-water gradients). Validate using mass balance calculations and report percent recovery, ensuring methods meet FINER criteria (Feasible, Novel, Ethical) .
Q. How can multi-omics approaches (e.g., transcriptomics, metabolomics) elucidate this compound’s mechanism of action?
Methodological Answer: Integrate RNA-seq data (differentially expressed genes) with LC-MS-based metabolomics to map pathways (e.g., apoptosis, oxidative stress). Use pathway enrichment tools (e.g., MetaboAnalyst, GSEA) and validate hub targets via CRISPR-Cas9 knockout models. Address data integration challenges using mixed-methods frameworks .
Q. What experimental designs validate this compound’s molecular targets in complex biological systems?
Methodological Answer: Employ affinity chromatography or cellular thermal shift assays (CETSA) to identify binding partners. Confirm functional relevance via siRNA knockdown or overexpression studies. Use isogenic cell lines to control for genetic variability and apply stringent false discovery rates (FDR <1%) in proteomic analyses .
Q. What guidelines ensure rigor in systematic reviews of this compound’s therapeutic potential?
Methodological Answer: Follow PRISMA criteria for literature screening and data extraction. Assess study quality via ROBINS-I or GRADE frameworks. Synthesize evidence using random-effects models and report heterogeneity metrics (e.g., τ²). Highlight gaps (e.g., lack of in vivo data) to prioritize future research, as per Cochrane guidelines .
Methodological Considerations for Data Presentation
- Primary Data : Include processed data (e.g., dose-response curves, statistical tests) in the main text. Raw datasets (e.g., NMR spectra, chromatograms) should be archived in supplementary materials .
- Reproducibility : Document instrument calibration, software versions, and statistical codes (e.g., R/Python scripts) to enable replication .
- Ethics : Disclose animal welfare protocols or IRB approvals for human-derived samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
